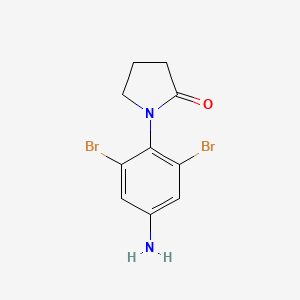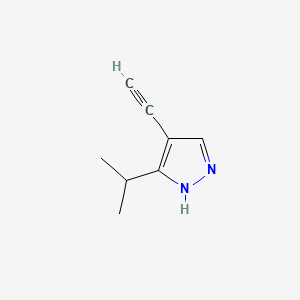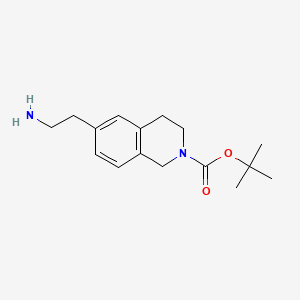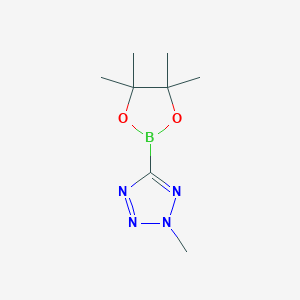
2-(4-Bromo-2,6-dichlorophenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2,6-dichlorophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrCl2N It is a derivative of acetonitrile, where the acetonitrile group is attached to a phenyl ring substituted with bromine and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,6-dichlorophenyl)acetonitrile typically involves the reaction of 4-bromo-2,6-dichlorobenzyl chloride with sodium cyanide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The general reaction scheme is as follows:
[ \text{4-Bromo-2,6-dichlorobenzyl chloride} + \text{NaCN} \rightarrow \text{this compound} + \text{NaCl} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-2,6-dichlorophenyl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine or chlorine atoms can be substituted by nucleophiles.
Oxidation: The acetonitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are commonly employed.
Major Products Formed
Nucleophilic substitution: Substituted phenylacetonitriles.
Oxidation: 2-(4-Bromo-2,6-dichlorophenyl)acetic acid.
Reduction: 2-(4-Bromo-2,6-dichlorophenyl)ethylamine.
Aplicaciones Científicas De Investigación
2-(4-Bromo-2,6-dichlorophenyl)acetonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-2,6-dichlorophenyl)acetonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The bromine and chlorine substituents can influence the compound’s binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromophenyl)acetonitrile
- 2-(4-Chlorophenyl)acetonitrile
- 2-(4-Fluorophenyl)acetonitrile
Uniqueness
2-(4-Bromo-2,6-dichlorophenyl)acetonitrile is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This combination can significantly influence the compound’s reactivity and interaction with other molecules, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C8H4BrCl2N |
|---|---|
Peso molecular |
264.93 g/mol |
Nombre IUPAC |
2-(4-bromo-2,6-dichlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrCl2N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 |
Clave InChI |
HVUHKUNGQXCSGG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)CC#N)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13473030.png)
![4,4,5,5-Tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13473035.png)



![2-(4-Bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13473062.png)






![4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B13473092.png)

